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Compound of Interest

Compound Name: (3-Fluorooxetan-3-yl)methanol

CAS No.: 865451-85-0

Cat. No.: B1390504 Get Quote

In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from the

flat, two-dimensional landscapes of aromatic systems towards the rich, underexplored

territories of sp³-hybridized scaffolds. Molecules that offer precise three-dimensional

arrangements of functionality are paramount for achieving high target selectivity and optimizing

pharmacokinetic profiles. It is within this context that (3-Fluorooxetan-3-yl)methanol emerges

not merely as another building block, but as a sophisticated tool for molecular design. This

guide provides a comprehensive technical overview of its properties, synthesis, and strategic

application, grounded in the principles of medicinal chemistry and process development.

Molecular and Physicochemical Profile
(3-Fluorooxetan-3-yl)methanol is a bifunctional synthetic intermediate that combines the

desirable features of a strained oxetane ring with the unique electronic properties of a fluorine

atom positioned at a quaternary center. This combination imparts a distinct set of

characteristics that are highly sought after in contemporary drug design.
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Property Value Source(s)

CAS Number 865451-85-0 [1]

Molecular Formula C₄H₇FO₂ [1]

Molecular Weight 106.10 g/mol [1]

Synonyms

3-Fluoro-3-

(hydroxymethyl)oxetane, 3-

Fluorooxetane-3-methanol

[1]

Physical Form Liquid [1]

Boiling Point 146-150 °C [1]

Predicted pKa 14.58 ± 0.10 [1]

Storage Temperature
Sealed, dry, store in freezer at

-20 °C
[1]

The Strategic Value in Medicinal Chemistry
The utility of (3-Fluorooxetan-3-yl)methanol stems from the synergistic interplay between its

two core structural motifs: the oxetane ring and the α-fluoro alcohol. Each component

addresses specific, often challenging, objectives in drug design.

The Oxetane Moiety: A Polar, Low-Volume Scaffold
The four-membered oxetane ring is an increasingly popular bioisostere for gem-dimethyl and

carbonyl groups.[2] Its incorporation into a lead compound can confer several advantages:

Improved Solubility: The ether oxygen acts as a strong hydrogen bond acceptor, which can

significantly enhance aqueous solubility—a critical parameter for oral bioavailability.[3]

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation

compared to more labile functional groups.[2]

Three-Dimensionality: As a strained, non-planar ring system, it provides a well-defined exit

vector for substituents, allowing chemists to project functionality into three-dimensional
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space and explore new binding interactions with protein targets.[2]

Reduced Lipophilicity: In an era where high lipophilicity ("logP creep") is a major cause of

compound attrition, the polar nature of the oxetane can help mitigate this risk without adding

excessive molecular weight.

The α-Fluoro Substituent: An Electronic Modulator
Positioning a fluorine atom adjacent to the carbinol center is a deliberate strategic choice. The

high electronegativity of fluorine exerts a powerful inductive effect, leading to:

Blocked Metabolic Oxidation: The C-F bond is exceptionally strong, and the fluorine atom

acts as a non-oxidizable replacement for a hydrogen atom, effectively blocking metabolic

attack by cytochrome P450 enzymes at that position.

Modulated Acidity: The electron-withdrawing nature of the fluorine atom increases the acidity

(lowers the pKa) of the adjacent hydroxyl proton, which can alter hydrogen bonding

capabilities and influence target engagement.

Fine-Tuning of Physicochemical Properties: Fluorine substitution can subtly alter a

molecule's conformation, dipole moment, and membrane permeability, providing a powerful

handle for property optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12045526/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(3-Fluorooxetan-3-yl)methanol

Oxetane Ring Benefits α-Fluoro Group Benefits

Core Building Block

Improves Solubility (H-bond acceptor)

 Structural
 Contribution

Enhances Metabolic Stability

 Structural
 Contribution

Provides 3D Exit Vector

 Structural
 Contribution

Reduces Lipophilicity

 Structural
 Contribution

Blocks Metabolic Oxidation

 Electronic
 Contribution

Modulates Acidity (pKa)

 Electronic
 Contribution

Fine-Tunes Physicochemical Properties

 Electronic
 Contribution

1,3-Dichloro-2-(chloromethyl)
-2-propanol

3,3-Bis(chloromethyl)oxetane

 1. NaH, THF 
 (Intramolecular Williamson

 Ether Synthesis)

(3-(Chloromethyl)oxetan
-3-yl)methanol

 2. Selective Hydrolysis 
 or Acetate Displacement
 followed by Hydrolysis

(3-Fluorooxetan-3-yl)methanol
(Target Molecule)

 3. Tosylation/Mesylation 
 4. Fluoride Displacement (TBAF)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1390504?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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